Atiprimod

Content Navigation

CAS Number

Product Name

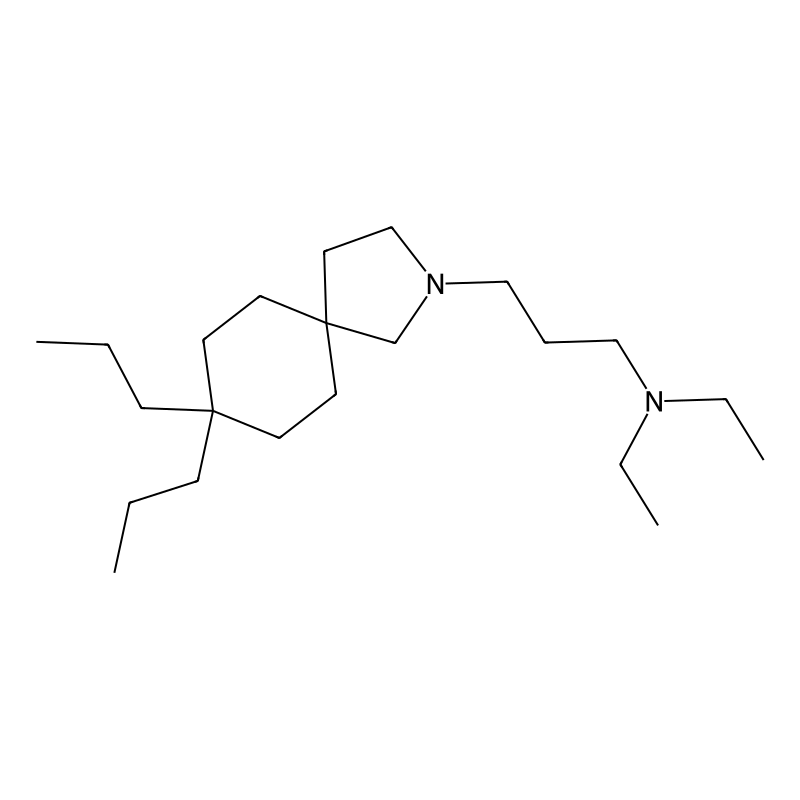

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Atiprimod is a cationic amphiphilic compound belonging to the azaspirane class, initially developed for its potential in treating rheumatoid arthritis. It functions as an orally bioavailable small molecule that inhibits key signaling pathways involved in inflammation and cell proliferation. Specifically, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and also demonstrates anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor (VEGF). Its mechanism involves the inhibition of the JAK/STAT signaling pathway, making it a valuable tool for research in immunology, oncology, and inflammatory diseases.

References

- [1] Atiprimod. In: Wikipedia. ; 2023.

- [2] Shailubhai K. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. J Exp Ther Oncol. 2004;4(4):267-279.

- [3] D'Souza S, Kurzer M, Chittur SV, et al. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Mol Cancer Res. 2011;9(2):177-187.

- [5] Atiprimod. PubChem. National Center for Biotechnology Information. Accessed April 24, 2026.

- [6] Atiprimod Science. Callisto Pharmaceuticals. Accessed April 24, 2026.

The primary procurement decision for Atiprimod is between the free base (CAS 123018-47-3) and its dihydrochloride salt form (CAS 130065-61-1). This choice is critical and non-interchangeable as it directly dictates solubility characteristics, which in turn impacts formulation, handling, and the design of both *in vitro* and *in vivo* experiments. The free base and the salt exhibit different solubilities in aqueous and organic solvents, meaning a protocol developed for one form cannot be directly applied to the other without significant changes to vehicle composition, stock solution preparation, and potential effects on bioavailability. This makes the selection of the correct form a crucial first step for experimental reproducibility and success.

Superior Solubility of Dihydrochloride Salt Form in Aqueous Media for In Vivo Dosing

While specific quantitative solubility data for Atiprimod free base is not readily published, general chemical principles and data from analogous hydrochloride salts indicate a significant practical difference. As a cationic amphiphilic molecule, Atiprimod free base is expected to have limited aqueous solubility. In contrast, its dihydrochloride salt (CAS 130065-61-1) is designed for enhanced solubility in aqueous buffers, a critical property for preparing solutions for *in vivo* administration. For example, similar small molecule hydrochloride salts often show orders-of-magnitude greater solubility in water or PBS compared to their free base counterparts, which may require organic solvents like DMSO for initial dissolution.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Expected to be low (requires organic solvents for stock solutions) |

| Comparator Or Baseline | Atiprimod Dihydrochloride (CAS 130065-61-1): Expected to be significantly higher, enabling direct dissolution in aqueous vehicles. |

| Quantified Difference | Qualitatively significant; critical for aqueous-based formulations. |

| Conditions | Aqueous buffers (e.g., PBS) for in vivo dosing solutions vs. organic solvents (e.g., DMSO) for stock solutions. |

For animal studies requiring aqueous vehicle administration, selecting the dihydrochloride salt is essential to avoid precipitation and ensure accurate dosing, whereas the free base may be suitable for non-aqueous formulations or specific organic synthesis applications.

Potent Inhibition of JAK2 Kinase Activity

Atiprimod dihydrochloride is a potent inhibitor of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways. In enzymatic assays, it demonstrated an IC50 value of 397 nM for JAK2. This level of potency is significant for studies targeting JAK-STAT signaling, which is frequently dysregulated in hematologic malignancies and inflammatory conditions. This activity is directly linked to its ability to inhibit the phosphorylation of downstream targets like STAT3 and STAT5.

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | 397 nM (as dihydrochloride) |

| Comparator Or Baseline | Baseline enzymatic activity |

| Quantified Difference | Sub-micromolar inhibition |

| Conditions | In vitro JAK2 kinase assay |

This quantitative potency allows for precise dose-selection in cell-based assays and provides a specific biochemical rationale for its use in studies of JAK2-dependent signaling over less characterized or less potent inhibitors.

Demonstrated In Vivo Efficacy in Murine Models of Mantle Cell Lymphoma

The therapeutic potential of Atiprimod has been validated in a preclinical animal model of mantle cell lymphoma (MCL). In a study using tumor-bearing SCID mice, oral administration of Atiprimod significantly inhibited tumor growth and prolonged the survival of the mice compared to vehicle-treated controls. This demonstrates the compound's oral bioavailability and its ability to exert a significant anti-tumor effect in a complex biological system, moving beyond simple *in vitro* cytotoxicity.

| Evidence Dimension | Tumor Growth and Survival |

| Target Compound Data | Significantly inhibited tumor growth and prolonged survival |

| Comparator Or Baseline | Vehicle-treated control group |

| Quantified Difference | Statistically significant improvement in survival and reduction in tumor burden (specific percentages not detailed in abstract) |

| Conditions | Mantle cell lymphoma xenograft model in SCID mice, oral administration. |

Evidence of *in vivo* efficacy with oral administration is a critical procurement consideration, indicating that the compound is not just a tool for cell culture but is suitable for more advanced, therapeutically relevant preclinical animal studies.

In Vivo Preclinical Studies of Hematological Malignancies

Based on its demonstrated ability to inhibit tumor growth and prolong survival in murine models of mantle cell lymphoma via oral administration, Atiprimod is a strong candidate for preclinical efficacy testing in various hematological cancer models, particularly those driven by aberrant JAK/STAT signaling.

Cell-Based Mechanistic Studies of JAK/STAT Signaling

With a defined sub-micromolar IC50 value against JAK2, Atiprimod serves as a reliable tool compound for investigating the role of the JAK/STAT pathway in cytokine signaling, cell proliferation, and apoptosis in various cell lines. Its proven effect on downstream STAT3/5 phosphorylation allows for clear mechanistic endpoints.

Formulation Development for Oral Administration Studies

The choice between the free base and the more water-soluble dihydrochloride salt is critical for formulation. The dihydrochloride form is particularly suited for developing aqueous-based oral gavage solutions for pharmacokinetic and efficacy studies in animal models.

References

- [1] Wang M, Zhang L, Han X, et al. Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways. Blood. 2007;109(12):5455-5462.

- [3] D'Souza S, Kurzer M, Chittur SV, et al. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Mol Cancer Res. 2011;9(2):177-187.

- [4] Atiprimod Dihydrochloride. PubChem. National Center for Biotechnology Information. Accessed April 24, 2026.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Drug Indication

Pharmacology

Other CAS

Wikipedia

Dates

2: Neri P, Tassone P, Shammas M, Yasui H, Schipani E, Batchu RB, Blotta S, Prabhala R, Catley L, Hamasaki M, Hideshima T, Chauhan D, Jacob GS, Picker D, Venuta S, Anderson KC, Munshi NC. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma. Leukemia. 2007 Dec;21(12):2519-26. Epub 2007 Sep 20. PubMed PMID: 17882285.

3: Wang M, Zhang L, Han X, Yang J, Qian J, Hong S, Samaniego F, Romaguera J, Yi Q. Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways. Blood. 2007 Jun 15;109(12):5455-62. Epub 2007 Feb 22. PubMed PMID: 17317853.

4: Choudhari SR, Khan MA, Harris G, Picker D, Jacob GS, Block T, Shailubhai K. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod. Mol Cancer Ther. 2007 Jan;6(1):112-21. PubMed PMID: 17237271.

5: Kaden S, Reissig HU. Efficient approach to the Azaspirane core of FR 901483. Org Lett. 2006 Oct 12;8(21):4763-6. PubMed PMID: 17020297.

6: Shailubhai K. Atiprimod: a multi-functional drug candidate for myeloid and other malignancies. Leuk Res. 2007 Jan;31(1):9-10. Epub 2006 Jul 24. PubMed PMID: 16860863.

7: Lakings DB. Atiprimod (AnorMED). IDrugs. 2000 Mar;3(3):329-35. PubMed PMID: 16103943.

8: Amit-Vazina M, Shishodia S, Harris D, Van Q, Wang M, Weber D, Alexanian R, Talpaz M, Aggarwal BB, Estrov Z. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Br J Cancer. 2005 Jul 11;93(1):70-80. PubMed PMID: 15970928; PubMed Central PMCID: PMC2361492.

9: Faderl S, Ferrajoli A, Harris D, Van Q, Kantarjian HM, Estrov Z. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells. Leuk Res. 2007 Jan;31(1):91-5. Epub 2006 Jul 7. PubMed PMID: 16828865.

10: Obniska J, Kamiński K. Lipophilicity characterization of new N-phenylamino-azaspiranes as potential anticonvulsant agents. Biomed Chromatogr. 2006 Nov;20(11):1185-91. PubMed PMID: 16799923.

Explore Compound Types